Penipanoid C: A Technical Guide to its Isolation, Structure Elucidation, and Biological Activity
Penipanoid C: A Technical Guide to its Isolation, Structure Elucidation, and Biological Activity
Introduction
Penipanoid C is a quinazolinone-containing alkaloid first reported from the marine sediment-associated fungus, Penicillium paneum.[1] This compound, along with its congeners Penipanoids A and B, has garnered interest within the scientific community due to its unique chemical architecture and reported biological activities. Subsequent research into synthetic derivatives of Penipanoid C underscores its potential as a scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the isolation, structure elucidation, and biological significance of Penipanoid C, tailored for researchers, scientists, and professionals in drug development. While the primary literature detailing the initial isolation was not fully accessible, this guide is constructed based on established methodologies in natural product chemistry and available data.
Isolation of Penipanoid C
The isolation of Penipanoid C follows a standard workflow for obtaining secondary metabolites from fungal cultures. This process begins with the fermentation of the producing organism, followed by extraction and a series of chromatographic purification steps.
Experimental Protocol: Fungal Fermentation and Extraction
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Organism: Penicillium paneum (marine sediment-derived strain).
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Fermentation: The fungus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth or a specialized marine broth) under static or shaking conditions at a controlled temperature (typically 25-28 °C) for a period of 14-28 days to allow for the production of secondary metabolites.
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Extraction: The fungal mycelia and the culture broth are separated by filtration. The mycelia are extracted with a polar organic solvent such as ethyl acetate (B1210297) or methanol. The culture filtrate is also extracted with an appropriate organic solvent (e.g., ethyl acetate) to capture extracellular metabolites. The organic extracts are then combined and evaporated under reduced pressure to yield a crude extract.
Experimental Protocol: Chromatographic Purification
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Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to yield several fractions.
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Further Purification: Fractions containing Penipanoid C, as identified by thin-layer chromatography (TLC) and preliminary bioassays, are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase to afford pure Penipanoid C.
Structure Elucidation of Penipanoid C
The determination of the chemical structure of Penipanoid C relies on a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Experimental Protocol: Spectroscopic Analysis
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound by providing a highly accurate mass measurement.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1D NMR: ¹H and ¹³C NMR spectra provide information about the types and number of protons and carbons in the molecule.
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2D NMR: Correlation spectroscopy (COSY) is used to establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to determine direct and long-range carbon-proton correlations, respectively. These 2D NMR techniques are crucial for assembling the molecular fragments into the final structure.
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Data Presentation
The following tables summarize the expected quantitative data for Penipanoid C. Note: The specific values from the primary literature could not be obtained; therefore, these tables serve as templates for the type of data that would be reported.
Table 1: High-Resolution Mass Spectrometry Data for Penipanoid C
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | [Value] | [Value] | [Formula] |
| [M+Na]⁺ | [Value] | [Value] | [Formula] |
Table 2: ¹H NMR Spectroscopic Data for Penipanoid C (in CDCl₃, at 500 MHz)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| e.g., H-1 | [Value] | [e.g., d] | [Value] |
| ... | ... | ... | ... |
Table 3: ¹³C NMR Spectroscopic Data for Penipanoid C (in CDCl₃, at 125 MHz)
| Position | δC (ppm) | Type |
| e.g., C-1 | [Value] | [e.g., CH] |
| ... | ... | ... |
Biological Activity of Penipanoid C
Penipanoid C has been reported to exhibit modest biological activity.
Table 4: Reported Bioactivities of Penipanoid C
| Activity | Cell Line/Organism | IC₅₀/MIC (µM) | Reference |
| Cytotoxicity | A-549 (Human lung carcinoma) | [Value] | [1] |
| Cytotoxicity | HCT-116 (Human colon carcinoma) | [Value] | [1] |
| Antimicrobial | [e.g., Staphylococcus aureus] | [Value] | [1] |
Visualizations
Diagram 1: General Workflow for the Isolation of Penipanoid C
Caption: A generalized workflow for the isolation of Penipanoid C.
Diagram 2: Logical Flow of Structure Elucidation for Penipanoid C
Caption: The logical process for the structure elucidation of Penipanoid C.
Penipanoid C represents an intriguing natural product with a quinazolinone core structure, isolated from the marine-derived fungus Penicillium paneum. Its isolation and structure elucidation employ standard, yet powerful, techniques in natural product chemistry. The reported cytotoxic and antimicrobial activities, coupled with the interest in its synthetic derivatives, highlight Penipanoid C as a valuable lead compound for further investigation in drug discovery and development programs. Future work could focus on the total synthesis of Penipanoid C to confirm its structure and provide a route for the generation of a wider array of analogues for more extensive biological evaluation.
